molecular formula C7H10BrN3 B13073963 4-bromo-1-cyclobutyl-1H-pyrazol-5-amine

4-bromo-1-cyclobutyl-1H-pyrazol-5-amine

Katalognummer: B13073963
Molekulargewicht: 216.08 g/mol
InChI-Schlüssel: WZXWRLDSKAVJKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-1-cyclobutyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H10BrN3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclobutyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole with cyclobutylamine under suitable conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-1-cyclobutyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

4-bromo-1-cyclobutyl-1H-pyrazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-bromo-1-cyclobutyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-bromo-1H-pyrazol-5-amine: Similar structure but lacks the cyclobutyl group.

    1-cyclobutyl-1H-pyrazol-5-amine: Similar structure but lacks the bromine atom.

    4-chloro-1-cyclobutyl-1H-pyrazol-5-amine: Similar structure with chlorine instead of bromine.

Uniqueness

4-bromo-1-cyclobutyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H10BrN3

Molekulargewicht

216.08 g/mol

IUPAC-Name

4-bromo-2-cyclobutylpyrazol-3-amine

InChI

InChI=1S/C7H10BrN3/c8-6-4-10-11(7(6)9)5-2-1-3-5/h4-5H,1-3,9H2

InChI-Schlüssel

WZXWRLDSKAVJKH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2C(=C(C=N2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.